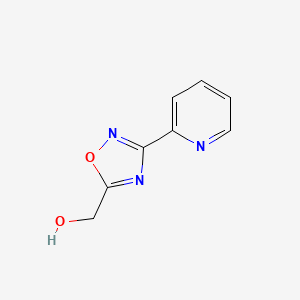

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

Description

Properties

IUPAC Name |

(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-3-1-2-4-9-6/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXOWYYRLFDMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649254 | |

| Record name | [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187970-01-0 | |

| Record name | [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this guide leverages advanced computational modeling to predict key parameters such as solubility, lipophilicity, pKa, and other druglikeness indicators. To establish a robust scientific context, these predicted values are critically evaluated against available experimental data for structurally analogous compounds. Furthermore, this guide details the standard experimental methodologies for determining these physicochemical properties, offering a framework for future empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's molecular characteristics.

Introduction and Molecular Structure

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole core, which is further substituted with a hydroxymethyl group. The strategic combination of these moieties—a basic pyridine ring, a hydrogen bond accepting oxadiazole, and a hydrogen bond donating and accepting methanol group—suggests a nuanced physicochemical profile that is critical for its behavior in biological and chemical systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery and for guiding its formulation and application in materials science.

The chemical structure of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol is presented below:

Caption: 2D structure of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol.

Predicted Physicochemical Properties

Due to the novelty of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, experimental data on its physicochemical properties are not available in the public domain. To bridge this gap, a suite of properties was predicted using the SwissADME web tool, a widely recognized platform for in silico drug discovery.

Table 1: Predicted Physicochemical Properties of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

| Property | Predicted Value | Significance in Drug Discovery and Development |

| Molecular Formula | C₈H₇N₃O₂ | Provides the elemental composition. |

| Molecular Weight | 177.16 g/mol | Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability. |

| logP (octanol/water) | 0.59 | A measure of lipophilicity. A positive value indicates higher solubility in lipids than in water, affecting membrane permeability and distribution. |

| logS (ESOL) | -1.78 | Predicts aqueous solubility. A more negative value indicates lower solubility in water, which can impact formulation and bioavailability. |

| Solubility | 1.19e-02 g/L | A quantitative prediction of aqueous solubility. |

| pKa (strongest basic) | 2.15 | The pyridine nitrogen is the most basic site. This value indicates it will be protonated in highly acidic environments. |

| pKa (strongest acidic) | 13.48 | The methanol hydroxyl group is the most acidic proton. It will only be deprotonated under strongly basic conditions. |

| Topological Polar Surface Area (TPSA) | 71.05 Ų | An indicator of a molecule's polarity and hydrogen bonding capacity. TPSA is correlated with drug transport properties. |

| Number of Hydrogen Bond Acceptors | 5 | Influences solubility and binding to biological targets. |

| Number of Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. |

| Rotatable Bonds | 2 | A measure of molecular flexibility, which can impact binding affinity to a target. |

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted data, it is instructive to compare it with the known properties of structurally similar molecules. The following table presents data for two analogs: the positional isomer (3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol and the methyl-substituted analog (3-methyl-1,2,4-oxadiazol-5-yl)methanol.

Table 2: Comparison of Physicochemical Properties with Analogous Compounds

| Property | (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol (Predicted) | (3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol hydrochloride (Predicted)[1] | (3-methyl-1,2,4-oxadiazol-5-yl)methanol (Predicted)[2] |

| Molecular Weight | 177.16 g/mol | 177.16 g/mol (free base) | 114.10 g/mol [2] |

| XlogP | 0.59 | -0.1[1] | -0.3[2] |

| Hydrogen Bond Donors | 1 | 1 | 1[2] |

| Hydrogen Bond Acceptors | 5 | Not specified | 4[2] |

| TPSA | 71.05 Ų | Not specified | 59.2 Ų[2] |

Expert Insights:

-

Lipophilicity (logP): The predicted logP of our target molecule (0.59) is higher than its 3-pyridyl isomer (-0.1) and the methyl analog (-0.3). This suggests that the 2-pyridyl substitution imparts a greater degree of lipophilicity. This can be rationalized by the potential for intramolecular hydrogen bonding between the pyridine nitrogen and the methanol hydroxyl group, which would reduce the molecule's overall polarity and interaction with water.

-

Polar Surface Area (TPSA): The TPSA of the target molecule is higher than its methyl analog, which is expected due to the additional nitrogen atom in the pyridine ring. A higher TPSA generally correlates with lower membrane permeability.

Experimental Methodologies for Physicochemical Profiling

To empirically validate the predicted properties, a series of well-established experimental protocols should be employed. The trustworthiness of any drug development program relies on robust experimental data.

Solubility Determination

Principle: The equilibrium solubility of a compound in a given solvent is determined by preparing a saturated solution and measuring the concentration of the dissolved compound.

Step-by-Step Protocol (Shake-Flask Method):

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Caption: Workflow for shake-flask solubility determination.

Lipophilicity (logP) Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio.

Step-by-Step Protocol (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water (or buffer) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: logP is calculated as log₁₀([concentration in octanol] / [concentration in water]).

pKa Determination

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration is a common and accurate method for its determination.

Step-by-Step Protocol (Potentiometric Titration):

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol if aqueous solubility is low.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Caption: Logical flow for pKa determination via titration.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol based on state-of-the-art computational predictions. The in silico data suggest that this compound is a relatively polar molecule with a balanced lipophilicity, which are generally favorable characteristics for a drug candidate. The presence of both hydrogen bond donors and acceptors, along with a basic pyridine nitrogen, indicates that its solubility and transport properties will be pH-dependent. The comparative analysis with structurally related compounds provides a degree of confidence in the predicted values and highlights the impact of subtle structural modifications on the overall physicochemical profile. The detailed experimental protocols included in this guide offer a clear path for the future empirical validation of these important molecular descriptors. This comprehensive analysis serves as a valuable resource for guiding the rational design and development of novel therapeutics and materials based on this promising heterocyclic scaffold.

References

-

PubChem. [3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Crystallographic Analysis of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

This guide provides an in-depth, technical walkthrough for the determination and analysis of the crystal structure of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol. While a public crystal structure for this specific compound is not available at the time of writing, this document serves as a comprehensive protocol and interpretive framework for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules. The methodologies described herein are based on established, authoritative practices in the field of chemical crystallography.

Introduction: The Imperative for Structural Elucidation

The 1,2,4-oxadiazole moiety is a key pharmacophore found in a wide array of biologically active compounds, with derivatives exhibiting potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The subject of this guide, (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, combines this versatile heterocycle with a pyridinyl group—a common feature in drug candidates—and a methanol substituent capable of forming crucial hydrogen bonds.

Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount. A crystal structure provides unambiguous proof of chemical identity and stereochemistry. Furthermore, it reveals the intricate network of intermolecular interactions that govern the solid-state properties of the material, such as solubility, stability, and crystal packing.[4] For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new chemical entities with improved therapeutic profiles.

This guide will delineate a systematic approach, from chemical synthesis and crystallization to the final stages of structure refinement and analysis, providing the necessary theoretical grounding and practical insights for a successful crystallographic investigation.

From Synthesis to Single Crystal: The Preparatory Phase

Synthesis of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the chemical literature. A common and effective method involves the cyclization of an O-acyl amidoxime intermediate.[2][5] For the target compound, a plausible synthetic route is outlined below. This protocol is a representative example based on standard methodologies.

Protocol 1: Synthesis of the Target Compound

-

Step 1: Formation of Picolinamide Oxime: React commercially available picolinonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in an alcoholic solvent. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product, picolinamide oxime, is isolated and purified.

-

Step 2: Acylation of the Amidoxime: The picolinamide oxime is then acylated. To synthesize the methanol-substituted oxadiazole, an appropriate acylating agent is needed. A common precursor would be a protected form of glycolic acid, such as methoxyacetyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated.[2]

-

Step 3: Cyclization to the 1,2,4-Oxadiazole Ring: The resulting O-acyl amidoxime intermediate is heated in a suitable solvent (e.g., toluene or xylene) to induce thermal cyclodehydration. This step forms the 1,2,4-oxadiazole ring.

-

Step 4: Deprotection/Final Modification: If a protected starting material was used (e.g., methoxyacetyl chloride), a final deprotection step (e.g., cleavage of the methyl ether) would be required to yield the target (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol.

-

Purification: The final product must be rigorously purified, typically by column chromatography followed by recrystallization, to ensure the high purity required for the growth of diffraction-quality single crystals. The identity and purity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[7] The goal is to produce a crystal that is a single, unfractured entity, typically between 30 and 300 microns in its largest dimension, and free of internal defects.[8] Several techniques can be employed, and often a screening of various solvents and methods is necessary.

Common Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly. The rate of evaporation can be controlled by adjusting the opening of the container.[7][9]

-

Vapor Diffusion: In this technique, a concentrated solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface between the two liquids as they slowly mix.

-

Thermal Control (Slow Cooling): A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The choice of solvent is critical. A good solvent for crystallization is one in which the compound has moderate solubility, allowing for a slow and controlled transition from the soluble to the insoluble state.

Caption: Workflow from synthesis to crystal growth.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[8] The technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, and the resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

Experimental Protocol for Data Collection

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.[10] For data collection at low temperatures (commonly 100 K), the mounted crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion of the atoms and protect it from radiation damage.

-

Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. These spots are then used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.

-

Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data. This usually involves rotating the crystal through a series of angles while exposing it to the X-ray beam and collecting hundreds or thousands of diffraction images.[11][12] A complete dataset ensures that all unique reflections are measured with sufficient redundancy.

-

Data Integration and Scaling: After data collection, the raw images are processed. The intensities of the individual diffraction spots are integrated, and corrections are applied for various experimental factors (e.g., background noise, Lorentz-polarization effects, and absorption). The data from all images are then scaled and merged to produce a final reflection file.[13]

Caption: The experimental workflow for SC-XRD data collection.

From Data to Structure: Solution and Refinement

The reflection file generated from data processing contains the intensities of the diffracted X-rays, but the crucial phase information is lost. The "phase problem" is solved using computational methods to generate an initial model of the crystal structure. This model is then refined to best fit the experimental data.

Structure Solution and Refinement Protocol

-

Structure Solution: For small molecules, direct methods are typically used to solve the phase problem. Programs like SHELXS use statistical relationships between the reflection intensities to derive initial phases and generate an initial electron density map.[14] This map often reveals the positions of the heavier atoms in the structure.

-

Model Building: An initial atomic model is built into the electron density map.

-

Structure Refinement: The atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other model parameters are adjusted in an iterative process to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. This is typically done using a least-squares minimization procedure in a program like SHELXL.[15][16]

-

Difference Fourier Maps: During refinement, difference Fourier maps (Fo-Fc) are calculated. These maps show regions where the observed electron density is higher or lower than that calculated from the model, helping to locate missing atoms (like hydrogens) or identify errors in the model.

-

Validation: The final refined structure is validated using a variety of metrics to ensure its quality and chemical reasonableness.

Key Crystallographic Parameters

The final output of a successful crystal structure determination is a set of crystallographic data that comprehensively describes the structure. The following table illustrates the typical parameters that would be reported for a compound like (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol.

| Parameter | Description |

| Chemical Formula | C₈H₇N₃O₂ |

| Formula Weight | 177.16 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pca2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated Density (ρ) | g/cm³ |

| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |

| Temperature | K |

| Reflections Collected | Total number of measured reflections |

| Independent Reflections | Number of unique reflections |

| R_int | Internal R-value (a measure of data consistency) |

| Final R indices [I > 2σ(I)] | R₁, wR₂ (measures of agreement between model and data) |

| Goodness-of-fit (S) | Should be close to 1 for a good refinement |

Analysis of the Crystal Structure: Unveiling Intermolecular Interactions

With the refined crystal structure in hand, the focus shifts to analyzing the molecular geometry and the network of intermolecular interactions that dictate the crystal packing.[4] For (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, several key interactions are anticipated:

-

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen atoms of the pyridine and oxadiazole rings are potential acceptors. A detailed analysis would likely reveal O-H···N hydrogen bonds, which could link the molecules into chains, dimers, or more complex networks.

-

π-π Stacking: The aromatic pyridine and oxadiazole rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are significant in stabilizing the crystal packing.

-

C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds may also be present, further contributing to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying these intermolecular interactions.[17][18][19] It maps the close contacts between molecules in the crystal, providing a detailed picture of the packing environment.

Conclusion and Data Archiving

The determination of the crystal structure of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, following the comprehensive methodology outlined in this guide, would provide definitive structural information crucial for its further development. Upon completion and validation, the crystallographic data should be deposited in a public repository such as the Cambridge Structural Database (CSD) to make it available to the wider scientific community.[3][20] This practice ensures the integrity and accessibility of scientific data, fostering collaboration and advancing the field of chemical science.

Caption: A summary of the complete crystallographic workflow.

References

-

Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Sciforum. [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2022). MDPI. [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. [Link]

-

Intermolecular interactions in molecular crystals: what's in a name? (2017). Royal Society of Chemistry. [Link]

-

User guide to crystal structure refinement with SHELXL. (n.d.). ResearchGate. [Link]

-

Computational analysis of intermolecular interactions in a crystal with structural phase transitions. (n.d.). IUCr Journals. [Link]

-

Crystal structure refinement with SHELXL. (n.d.). PubMed Central. [Link]

-

A beginner’s guide to X-ray data processing. (2021). Portland Press. [Link]

-

Advanced crystallisation methods for small organic molecules. (n.d.). University of Southampton ePrints. [Link]

-

Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). Oxford Academic. [Link]

-

Crystallization of small molecules. (n.d.). ICIQ. [Link]

-

Data Collection Strategies. (2013). BioStruct-X. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). SciRP.org. [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. [Link]

-

Small Molecule Structure Solution and Refinement. (n.d.). HKL-xray. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

-

Guide for crystallization. (n.d.). University of Geneva. [Link]

-

CCDC 2110421: Experimental Crystal Structure Determination. (n.d.). KAUST Repository. [Link]

-

Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene. (n.d.). PubMed Central. [Link]

-

The SHELX package. (n.d.). MIT OpenCourseWare. [Link]

-

Getting crystals your crystallographer will treasure: a beginner’s guide. (n.d.). PubMed Central. [Link]

-

Single Crystal X-Ray Diffraction Data Collection. (2019). YouTube. [Link]

-

Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PubMed Central. [Link]

-

Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate. (n.d.). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. unifr.ch [unifr.ch]

- 10. youtube.com [youtube.com]

- 11. biostruct.org [biostruct.org]

- 12. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.iucr.org [journals.iucr.org]

- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 19. Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DSpace [repository.kaust.edu.sa]

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol: A Technical Guide to its Therapeutic Potential

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the convergence of well-established pharmacophores within a single molecular entity often heralds the discovery of novel therapeutic agents with compelling biological activity. This technical guide delves into the promising, yet largely unexplored, therapeutic applications of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol. This molecule represents a fascinating amalgamation of the 1,2,4-oxadiazole ring system, a known "privileged" scaffold in drug discovery, and the ubiquitous pyridine moiety, a cornerstone of numerous approved drugs.

While direct and extensive research on this specific molecule is nascent, this guide will provide a comprehensive, in-depth analysis of its potential based on the well-documented activities of structurally analogous compounds. We will explore its synthetic feasibility, postulate its likely physicochemical properties, and, most importantly, delineate its potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a scientifically rigorous framework to guide future investigations into this promising compound.

The Architectural Blueprint: Physicochemical Properties and Synthesis

The therapeutic efficacy and druggability of a compound are intrinsically linked to its physicochemical properties. While empirical data for (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol is not yet available, we can infer its likely characteristics based on its constituent moieties.

Table 1: Predicted Physicochemical Properties of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H7N3O2 | Based on chemical structure |

| Molecular Weight | 177.16 g/mol | Calculated from the molecular formula |

| Hydrogen Bond Donors | 1 (from the methanol -OH) | Important for target binding |

| Hydrogen Bond Acceptors | 4 (3 from the oxadiazole and pyridine nitrogens, 1 from the methanol oxygen) | Contributes to solubility and target interactions |

| Predicted LogP | ~1.5 - 2.5 | A balance of hydrophilic (pyridine, methanol) and lipophilic (oxadiazole) character, suggesting reasonable aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good potential for oral bioavailability. |

Synthetic Strategy: A Feasible Pathway

The synthesis of 1,2,4-oxadiazoles is a well-trodden path in organic chemistry.[1] A plausible and efficient route to (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol would likely involve the cyclization of a pyridine-derived amidoxime with an appropriate acylating agent.

Experimental Protocol: Proposed Synthesis of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

-

Step 1: Synthesis of Pyridine-2-carboxamidoxime.

-

To a solution of 2-cyanopyridine in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude pyridine-2-carboxamidoxime by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Step 2: Acylation and Cyclization.

-

Dissolve the pyridine-2-carboxamidoxime in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a suitable acylating agent, such as glycolic acid, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the reaction at room temperature for 12-24 hours.

-

The intermediate O-acyl amidoxime will undergo in situ thermal or base-catalyzed cyclization to form the 1,2,4-oxadiazole ring.

-

Filter the reaction mixture to remove any precipitated urea byproduct.

-

Purify the crude product by column chromatography on silica gel to yield (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol.

-

Causality in Synthesis: The choice of a well-established synthetic route, such as the one outlined, provides a high degree of confidence in the feasibility of obtaining the target compound with good purity and yield. The use of common and readily available starting materials and reagents further enhances the practicality of this approach for laboratory-scale synthesis and future scale-up.

Potential Therapeutic Applications: A Multifaceted Profile

The true potential of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol lies in its diverse biological activities, which can be inferred from the extensive body of research on related 1,2,4-oxadiazole derivatives.[2][3]

Anti-Infective Arena: A New Weapon Against Pathogens?

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore with broad-spectrum anti-infective properties, including antibacterial, antifungal, and antiviral activities.[1]

2.1.1. Antibacterial and Antifungal Activity

Numerous studies have demonstrated the efficacy of 1,2,4-oxadiazole derivatives against a range of bacterial and fungal pathogens.[4][5][6] The proposed mechanism often involves the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[4]

Proposed Mechanism of Action: Inhibition of Bacterial/Fungal Enzymes

The pyridine and oxadiazole rings can engage in various non-covalent interactions (hydrogen bonding, pi-pi stacking) with the active site of a target enzyme, while the methanol group could form a critical hydrogen bond, anchoring the molecule in a favorable orientation for inhibition.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains according to CLSI guidelines.

-

Compound Preparation: Prepare a stock solution of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol in a suitable solvent (e.g., DMSO) and make serial dilutions in the appropriate broth medium.

-

Minimum Inhibitory Concentration (MIC) Determination:

-

In a 96-well microtiter plate, add the diluted compound to the wells containing the microbial inoculum.

-

Include positive (microbes only) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for each microorganism.

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.

-

Incubate the plates and determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Oncology: A Potential Role in Cancer Therapy

The 1,2,4-oxadiazole moiety is present in several compounds with demonstrated anticancer activity.[7] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the disruption of microtubule dynamics.

Proposed Mechanism of Action: Kinase Inhibition

Many pyridine-containing compounds are known to be potent kinase inhibitors. The pyridine nitrogen of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol could act as a hinge-binding motif, a common feature of kinase inhibitors that interact with the ATP-binding pocket of kinases crucial for cancer cell signaling.

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Line Maintenance: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol for 48-72 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Visualization of Proposed Kinase Inhibition

Caption: Proposed mechanism of kinase inhibition.

Anti-Inflammatory Potential

Certain 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory effects, comparable to standard drugs like Indomethacin in animal models.[8] This suggests that the 1,2,4-oxadiazole isomer may also possess anti-inflammatory properties.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects could be mediated by the inhibition of enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Treatment: Seed the cells in 24-well plates. Pre-treat the cells with different concentrations of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After 24 hours of stimulation, collect the cell culture supernatant.

-

Measure the amount of nitrite, a stable product of NO, using the Griess reagent.

-

A reduction in nitrite levels indicates an anti-inflammatory effect.

-

-

Cytokine Measurement (ELISA):

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.

-

Visualization of Proposed Anti-Inflammatory Pathway

Caption: Proposed anti-inflammatory mechanism.

Future Directions and Drug Development Considerations

The therapeutic potential of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, as outlined in this guide, provides a strong rationale for its further investigation. The next logical steps in its development would involve:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties. For example, the methanol group could be further derivatized to explore structure-activity relationships.

-

In-depth Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

-

Preclinical Development: Comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and safety in relevant animal models.

Conclusion: A Call to Investigation

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol stands as a compelling candidate for further drug discovery and development efforts. Its straightforward synthesis and the well-documented therapeutic potential of its constituent pharmacophores provide a solid foundation for its exploration as a novel anti-infective, anticancer, or anti-inflammatory agent. This technical guide has laid out a roadmap for these investigations, from fundamental in vitro characterization to more complex mechanistic studies. It is our hope that this document will catalyze further research into this promising molecule and its potential to address unmet medical needs.

References

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC - NIH. (2022-01-05). Available at: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Available at: [Link]

-

Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020-05-08). Available at: [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (2016-05-26). Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed. (2020-05-29). Available at: [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI. (n.d.). Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022-04-08). Available at: [Link]

-

A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023-12-12). Available at: [Link]

-

[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride - PubChem. (n.d.). Available at: [Link]

-

Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - Semantic Scholar. (2021-12-20). Available at: [Link]

Sources

- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

Preliminary Toxicity Assessment of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol: A Strategic Framework for Early-Stage Drug Development

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential antiviral, antibacterial, and anticancer properties.[1] (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol represents a novel entity within this class, and as with any new chemical entity (NCE) destined for therapeutic consideration, a thorough and early assessment of its toxicological profile is paramount. A proactive approach to safety evaluation not only fulfills regulatory prerequisites but also conserves resources by enabling early, data-driven decisions to either advance or terminate a candidate. This guide presents a comprehensive, tiered strategy for the preliminary toxicity evaluation of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, designed for researchers, toxicologists, and drug development professionals. We will move from foundational physicochemical characterization to a robust suite of in vitro assays before culminating in a targeted in vivo study, emphasizing the scientific rationale behind each experimental choice to ensure a self-validating and scientifically sound safety assessment.

Foundational Step: Physicochemical Characterization and Purity

Before commencing any biological evaluation, the trustworthiness of all subsequent data hinges on the unambiguous characterization of the test article. It is a non-negotiable prerequisite to establish the identity, purity, and solubility of the specific batch of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol being studied.

-

Identity Confirmation: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry must be employed to confirm the molecular structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the compound. A purity level of >95% is generally required for non-GLP screening, with >98% preferred for formal GLP studies.

-

Solubility Determination: The compound's solubility must be determined in relevant solvents (e.g., DMSO) and aqueous media (e.g., saline, cell culture media). This is critical for preparing accurate dosing solutions and understanding potential bioavailability issues. Insoluble compounds can lead to artifactual results, particularly in in vitro assays.

A Tiered Approach to Preliminary Toxicity Profiling

A tiered, or stepwise, approach is the most logical and resource-efficient method for preclinical safety assessment.[2] This strategy uses a series of assays, starting with high-throughput in vitro models, to identify potential liabilities. Only candidates with an acceptable in vitro profile proceed to more complex and resource-intensive in vivo testing.

Tier 1: Core In Vitro Toxicity Evaluation

The initial phase of safety testing focuses on cell-based assays to identify major toxicological liabilities. These assays are rapid, cost-effective, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

General Cytotoxicity: Assessing Cell Viability

The first question is fundamental: at what concentration does the compound kill cells? This provides a baseline for dose selection in subsequent, more specific assays.

-

Scientific Rationale: A highly cytotoxic compound is unlikely to become a successful drug unless it is intended for oncology applications where cell killing is the therapeutic goal. The concentration at which cytotoxicity is observed (IC50) provides a therapeutic window relative to its effective concentration (EC50).

-

Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

-

Experimental Design: A panel of cell lines should be used, including a standard line like HEK293 (human embryonic kidney) and a relevant human liver cell line (e.g., HepG2), given the liver's central role in drug metabolism. The compound should be tested across a wide concentration range (e.g., 0.1 µM to 100 µM) in a 96-well plate format.

Table 1: Hypothetical Cytotoxicity Data for (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Interpretation |

|---|---|---|---|---|

| HepG2 | MTT | 48 hours | > 100 | Low cytotoxicity |

| HEK293 | MTT | 48 hours | 85 | Low cytotoxicity |

Genotoxicity: Screening for Mutagenic and Clastogenic Potential

Genotoxicity tests are designed to detect compounds that can cause genetic damage, such as gene mutations or chromosomal damage.[3] Such damage is associated with carcinogenesis and heritable defects, making this a critical safety hurdle.[3][4] Regulatory agencies mandate a standard battery of tests to assess this risk.[3]

-

Recommended Assays:

-

Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium that are mutated to require histidine for growth.[5] It assesses the ability of the test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[6][7] A positive result indicates the compound is a mutagen.[8] The assay must be conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[9]

-

In Vitro Micronucleus Assay: This assay evaluates the potential of a compound to cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[10][11] It is typically performed in mammalian cells (e.g., CHO cells or human peripheral blood lymphocytes).[12] The formation of micronuclei, which are small nuclei containing fragments of or whole chromosomes, indicates a positive result.[10][11]

-

Cardiovascular Safety: hERG Channel Inhibition Assay

Drug-induced blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[13] Therefore, assessing a compound's potential to inhibit the hERG channel is a mandatory step in early preclinical safety assessment.[13][14]

-

Scientific Rationale: The hERG channel is critical for cardiac repolarization.[15] Inhibition of this channel delays repolarization, prolongs the action potential, and manifests as a lengthened QT interval on an electrocardiogram. Many non-cardiac drugs have been withdrawn from the market due to this off-target effect.

-

Recommended Assay: An automated patch-clamp assay using a cell line stably expressing the hERG channel (e.g., HEK293-hERG) is the industry standard. This provides a direct measure of channel inhibition and allows for the determination of an IC50 value.

-

Interpretation: While any inhibition is noted, an IC50 value greater than 30 µM is often considered low risk, especially if the therapeutic plasma concentration is significantly lower. The risk is contextual and depends on the therapeutic index (hERG IC50 / Therapeutic Cmax).

Tier 2: In Vivo Acute Systemic Toxicity

If the compound demonstrates an acceptable profile in Tier 1 assays (e.g., low cytotoxicity, negative in genotoxicity assays, and a high hERG IC50), a limited in vivo study is warranted. This provides crucial information on the compound's effects in a whole biological system.

-

Scientific Rationale: In vivo studies integrate the complexities of absorption, distribution, metabolism, and excretion (ADME), which cannot be fully modeled in vitro. An acute toxicity study helps identify the maximum tolerated dose (MTD), informs on potential target organs of toxicity, and provides data for dose selection in subsequent, longer-term studies.[16]

-

Recommended Study Design: An acute oral toxicity study following the OECD 423 (Acute Toxic Class Method) or OECD 425 (Up-and-Down Procedure) guidelines is recommended.[17][18] These methods use a stepwise procedure to minimize the number of animals required while still allowing for hazard classification.[18]

-

Methodology Outline:

-

Species Selection: Wistar or Sprague-Dawley rats are typically used. Testing is often conducted in a single sex (usually females) as they are often slightly more sensitive.[18][19]

-

Dosing: The compound is administered via oral gavage at one of the fixed starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.[18] Observations include changes in skin, fur, eyes, respiratory patterns, and behavior. Body weight is recorded periodically.

-

Endpoint: The study allows for the estimation of the LD50 and classification of the substance according to the Globally Harmonized System (GHS). A limit test at 2000 mg/kg can be used if the substance is expected to have low toxicity.[18]

-

Table 2: Key Parameters for OECD 423 Acute Oral Toxicity Study

| Parameter | Specification | Rationale |

|---|---|---|

| Species | Rat (e.g., Wistar), female | Standard rodent model; females often more sensitive. |

| Group Size | 3 animals per step | Minimizes animal use per OECD guideline.[18] |

| Route | Oral (gavage) | Common intended route for many small molecules. |

| Dose Levels | Stepwise procedure (e.g., starting at 300 mg/kg) | Allows for classification with minimal animal use. |

| Observation | 14 days | Captures delayed toxicity effects. |

| Endpoints | Clinical signs, body weight changes, mortality/morbidity | Provides a comprehensive view of acute toxicity. |

Detailed Experimental Protocols

Protocol 1: Ames Test (OECD 471)

-

Strain Preparation: Inoculate fresh cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and incubate for 10-12 hours to reach approximately 1 x 10⁹ cells/mL.[9]

-

Test Mixture Preparation: For each strain, in separate tubes, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of sodium phosphate buffer (for tests without metabolic activation) or 0.5 mL of S9 mix (for tests with metabolic activation).[9]

-

Controls: Prepare a negative (vehicle) control and a positive control (a known mutagen specific to the strain).

-

Plating: Add 2 mL of top agar (containing a trace amount of histidine) to each tube, vortex gently, and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result.

Protocol 2: In Vitro Micronucleus Assay (OECD 487)

-

Cell Culture: Culture appropriate mammalian cells (e.g., CHO, TK6, or human lymphocytes) to a suitable density.

-

Exposure: Treat the cells with at least three concentrations of the test compound, alongside negative and positive controls, for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.[12]

-

Cytokinesis Block: Add Cytochalasin B to the culture medium. This inhibits cytokinesis, allowing cells that have completed nuclear division to be identified as binucleated. This ensures that only cells that have divided once are scored.[10][11]

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye such as Giemsa or acridine orange.[12]

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12]

-

Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion and Path Forward

The preliminary toxicity assessment is a critical inflection point in the life of a new chemical entity. The framework outlined in this guide provides a scientifically robust and resource-conscious pathway for evaluating the safety of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol. A negative finding in the genotoxicity battery, coupled with a low cytotoxicity profile and a high hERG IC50, would provide strong justification to proceed to acute in vivo testing. The results from this integrated assessment will enable a confident, evidence-based decision on whether to commit the substantial resources required for further, more extensive preclinical development.

References

-

Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl) - OSTI.gov. Available at: [Link].

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. Available at: [Link].

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - ACS Publications. Available at: [Link].

-

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol - PubChem. Available at: [Link].

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available at: [Link].

-

Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC. Available at: [Link].

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - ScienceDirect. Available at: [Link].

-

OECD Test Guideline 425 - National Toxicology Program. Available at: [Link].

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. Available at: [Link].

-

A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - ACS Omega. Available at: [Link].

-

Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link].

-

Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link].

-

A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. Available at: [Link].

-

The in vitro micronucleus technique - ScienceDirect. Available at: [Link].

-

Microbial Mutagenicity Assay: Ames Test - PMC - NIH. Available at: [Link].

-

Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. Available at: [Link].

-

[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride - PubChem. Available at: [Link].

-

Protocol – EMACC-WG / MSF Norway / Oslo University Hospital – 2023 - methanol poisoning. Available at: [Link].

-

Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals - FDA. Available at: [Link].

-

What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Available at: [Link].

-

Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. Available at: [Link].

-

hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link].

-

(PDF) Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - ResearchGate. Available at: [Link].

-

CARTOX (hERG Toxicity Assay) - Greenstone Biosciences. Available at: [Link].

-

SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. Available at: [Link].

-

Methanol Toxicity - StatPearls - NCBI Bookshelf. Available at: [Link].

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - STAR Protocols. Available at: [Link].

-

The Ames Test. Available at: [Link].

-

Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - NIH. Available at: [Link].

-

CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - NIH. Available at: [Link].

-

Acute Toxicity - The Joint Research Centre - European Union. Available at: [Link].

-

Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques - Frontiers. Available at: [Link].

-

The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management - MDPI. Available at: [Link].

-

Preclinical Toxicology Considerations for a Successful IND Application. Available at: [Link].

-

The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. Available at: [Link].

-

Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. Available at: [Link].

-

Protocol IncuCyte® Cytotoxicity Assay - Sartorius. Available at: [Link].

-

METHANOL (PIM 335) - INCHEM. Available at: [Link].

-

SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE - Semantic Scholar. Available at: [Link].

-

OECD Test Guideline 423 - National Toxicology Program. Available at: [Link].

-

Ames Mutagenicity Test | Nelson Labs. Available at: [Link].

-

High-throughput approaches for genotoxicity testing in drug development: recent advances. Available at: [Link].

-

Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program. Available at: [Link].

-

OECD Guidelines for the Testing of Chemicals - ResearchGate. Available at: [Link].

-

In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd. Available at: [Link].

-

Other Genetic Toxicology Assays - Inotiv. Available at: [Link].

-

OECD Toxicity Guidelines Overview | PDF | Toxicity | Dose (Biochemistry) - Scribd. Available at: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. noblelifesci.com [noblelifesci.com]

- 3. fda.gov [fda.gov]

- 4. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nelsonlabs.com [nelsonlabs.com]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. dovepress.com [dovepress.com]

- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 11. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. Frontiers | Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques [frontiersin.org]

- 14. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 16. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Synthesis Protocol: (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

Abstract

This document provides a comprehensive guide for the synthesis of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol herein is structured to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, underpinned by established chemical principles. The synthesis is approached in a two-stage process: the formation of the core 1,2,4-oxadiazole ring system, followed by the functionalization of the C5 position to yield the target primary alcohol. Each step is accompanied by explanations of the underlying reaction mechanisms and experimental considerations to ensure reproducibility and safety.

Introduction and Strategic Overview

The 1,2,4-oxadiazole moiety is a prominent scaffold in contemporary medicinal chemistry, often employed as a bioisostere for amide and ester functionalities. Its incorporation into molecular frameworks can enhance metabolic stability and improve pharmacokinetic profiles. The target molecule, (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, combines this privileged heterocycle with a pyridine ring, a common feature in many biologically active compounds, and a hydroxymethyl group that can serve as a handle for further derivatization or as a key pharmacophoric element.

The synthetic strategy detailed below is a convergent approach, beginning with the preparation of a key intermediate, N'-hydroxy-pyridine-2-carboximidamide. This is followed by the construction of the 1,2,4-oxadiazole ring through cyclocondensation with an appropriate C2 synthon, which installs a precursor to the desired hydroxymethyl group. The final step involves the reduction of this precursor to the target alcohol.

Reaction Schematics and Mechanistic Considerations

The overall synthetic pathway can be visualized as a three-step process starting from commercially available 2-cyanopyridine.

Step 1: Synthesis of N'-Hydroxy-pyridine-2-carboximidamide

The initial step involves the nucleophilic addition of hydroxylamine to the nitrile group of 2-cyanopyridine to form the corresponding amidoxime. This reaction is typically base-mediated to generate the free hydroxylamine from its hydrochloride salt.

DOT Diagram: Synthesis of N'-Hydroxy-pyridine-2-carboximidamide

Caption: Formation of the amidoxime intermediate.

Step 2: Synthesis of Ethyl 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate

The prepared amidoxime undergoes acylation with an appropriate electrophile, in this case, ethyl chlorooxoacetate, followed by a dehydrative cyclization to form the 1,2,4-oxadiazole ring. The reaction proceeds via an O-acylated intermediate which then cyclizes with the elimination of water.

DOT Diagram: 1,2,4-Oxadiazole Ring Formation

Caption: Cyclocondensation to form the oxadiazole ester.

Step 3: Reduction to (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

The final step is the reduction of the ester functionality at the C5 position of the oxadiazole ring to a primary alcohol. This is a standard transformation readily achieved with common reducing agents such as lithium aluminum hydride (LiAlH₄).

DOT Diagram: Ester Reduction to Primary Alcohol

Caption: Final reduction to the target alcohol.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier |

| 2-Cyanopyridine | ≥98% | Sigma-Aldrich |

| Hydroxylamine Hydrochloride | ≥99% | Sigma-Aldrich |

| Triethylamine | ≥99.5% | Sigma-Aldrich |

| Ethanol | Anhydrous | Sigma-Aldrich |

| Ethyl Chlorooxoacetate | ≥97% | Sigma-Aldrich |

| Pyridine | Anhydrous | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |

| Lithium Aluminum Hydride | 1.0 M in THF | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Sigma-Aldrich |

| Sodium Sulfate | Anhydrous | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | Fisher Scientific |

Step-by-Step Synthesis Protocol

Part A: Synthesis of N'-Hydroxy-pyridine-2-carboximidamide [1]

-

To a solution of 2-cyanopyridine (1.0 mmol, 104.1 mg) in ethanol (10 mL) in a 50 mL round-bottom flask, add triethylamine (2.5 mmol, 0.35 mL).

-

To this mixture, add hydroxylamine hydrochloride (3.5 mmol, 243.2 mg).

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

-

Combine the fractions containing the desired product and evaporate the solvent to yield N'-hydroxy-pyridine-2-carboximidamide as a solid.

Part B: Synthesis of Ethyl 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate

-

Dissolve N'-hydroxy-pyridine-2-carboximidamide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) in a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 mmol, 0.1 mL).

-

Slowly add ethyl chlorooxoacetate (1.1 mmol, 0.12 mL) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring for the formation of the cyclized product by TLC.

-

After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part C: Synthesis of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

-

Dissolve ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate (1.0 mmol) in anhydrous THF (15 mL) in a flame-dried 50 mL round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully and slowly add a solution of lithium aluminum hydride (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise. Caution: LiAlH₄ reacts violently with water.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Quench the reaction by the sequential and careful dropwise addition of water (0.05 mL), 15% aqueous NaOH (0.05 mL), and then water (0.15 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until a white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization to afford (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Discussion and Field-Proven Insights

-

Amidoxime Synthesis: The formation of the amidoxime is a critical step. The use of a base like triethylamine is essential to liberate the free hydroxylamine from its hydrochloride salt. The reaction is typically clean, but purification by column chromatography is recommended to remove any unreacted starting materials and byproducts.[1]

-

Oxadiazole Formation: The cyclocondensation reaction to form the 1,2,4-oxadiazole ring is robust. The choice of the acylating agent is key to introducing the desired functionality at the C5 position. Using an acyl chloride like ethyl chlorooxoacetate provides a reactive electrophile for the initial acylation of the amidoxime. The subsequent thermal cyclization is a common and effective method for forming the oxadiazole ring.

-

Ester Reduction: The reduction of the ester to the primary alcohol is a high-yielding transformation. Lithium aluminum hydride is a powerful reducing agent suitable for this purpose. It is crucial to perform this reaction under anhydrous conditions and at low temperatures to control its reactivity. The Fieser workup (sequential addition of water, NaOH solution, and water) is a reliable method for quenching the reaction and facilitating the removal of aluminum salts. For substrates sensitive to LiAlH₄, alternative reducing agents such as diisobutylaluminium hydride (DIBAL-H) could be considered.

References

-

Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]

-

Sreenivasa, S., et al. (2013). N′-Hydroxypyridine-2-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1180. [Link]

- Cai, T. B., et al. (2010). Synthesis of 3-Aryl-5-aryl-1,2,4-oxadiazoles via the reaction of substituted-N-hydroxybenzamidine or N-hydroxypyridinecarboxamidine with substituted arylcarbonyl chloride. Synthetic Communications, 40(14), 2125-2131. [This is a representative citation for this type of reaction, a direct URL is not available from the search results but the methodology is standard].

Sources

Application Notes & Protocols: (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol as a Chemical Probe for Target Identification

Senior Application Scientist Note: This document provides a comprehensive guide for the utilization of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol as a novel chemical probe for the discovery and validation of protein targets. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in chemical biology and proteomics. The narrative emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes. While this specific molecule is presented as a novel tool, the methodologies are grounded in established principles of chemical proteomics. The 1,3,4-oxadiazole core, in particular, is a well-recognized scaffold in compounds with diverse biological activities, making its derivatives promising tools for exploring cellular pathways.[1][2]

Introduction: The Role of Chemical Probes in Target Deconvolution

Chemical probes are potent, selective small molecules that enable the interrogation of protein function in native biological systems.[3] They are indispensable tools in modern drug discovery, bridging the gap between phenotypic screening and mechanistic understanding by identifying the specific protein targets responsible for a compound's therapeutic or toxic effects.[4][5] A high-quality chemical probe, when paired with a structurally similar but biologically inactive negative control, allows for the confident attribution of a cellular phenotype to the modulation of a specific target.[3]

This guide focuses on (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, a heterocyclic compound featuring a pyridinyl group linked to a 1,2,4-oxadiazole ring. This structural motif is of interest due to the prevalence of pyridine and oxadiazole rings in a wide range of pharmacologically active agents, including anticancer and anti-inflammatory compounds.[6][7] The methanol group serves as a critical, chemically tractable handle for the synthesis of derivatives required for various target identification strategies.

We will detail two primary, orthogonal approaches for target identification using this probe:

-

Affinity-Based Protein Profiling (AfBPP): A "fishing" expedition to capture and identify binding partners from a complex proteome.[8][9]

-

Cellular Thermal Shift Assay (CETSA): A label-free method to confirm direct target engagement in intact cells and tissues.[10][11]

Probe Synthesis and Required Derivatives

The successful application of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol for target identification necessitates the synthesis of the parent compound and two critical derivatives: an affinity probe and a negative control. The proposed synthesis is based on established methods for 1,2,4-oxadiazole formation, such as the cyclocondensation of an amidoxime with an activated carboxylic acid derivative.[12]